molecular formula C15H17NO4 B8213676 2,5-Dioxopyrrolidin-1-yl 4-butylbenzoate

2,5-Dioxopyrrolidin-1-yl 4-butylbenzoate

Cat. No. B8213676
M. Wt: 275.30 g/mol
InChI Key: GHUGXZQCCYEXGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dioxopyrrolidin-1-yl 4-butylbenzoate is a useful research compound. Its molecular formula is C15H17NO4 and its molecular weight is 275.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dioxopyrrolidin-1-yl 4-butylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dioxopyrrolidin-1-yl 4-butylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Labeling Amine Residues in Biopolymers and Nucleic Acids : A derivative, 2,5-dioxopyrrolidin-1-yl-4-(3-hydroxy-6-oxo-6H-xanthen-9-yl)-3-methylbenzoate, is used for labeling amine residues in biopolymers and as a nucleic acid (Crovetto et al., 2008).

  • Conversion into Tetrahydro Derivatives : It is converted into 4-(3-dialkylamino-2,5-dioxo-2,3,4,5-tetrahydro derivatives for specific applications (Kolyamshin, Danilov, & Kol’tsov, 2007).

  • Monoclonal Antibody Production : Enhancing monoclonal antibody production in recombinant Chinese hamster ovary cells is another application (Aki et al., 2021).

  • New Hybrid Anticonvulsants and Antinociceptives : Derivatives show potential as new hybrid anticonvulsants and antinociceptives (Kamiński et al., 2016).

  • Anticonvulsant Agents : New hybrid compounds derived from it show potential as anticonvulsant agents with better safety profiles than existing medications (Kamiński et al., 2015).

  • Treating Epilepsy : N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides derived from it are potential treatments for epilepsy (Kamiński et al., 2015).

  • Pharmaceutical Research : Its synthesis via isocyanide-based multicomponent condensation reactions is efficient for pharmaceutical research (Akbarzadeh et al., 2014).

  • Fluorescent Dyes and Biological Probes : Derivatives are promising for fluorescent dyes and biological fluorescent probes (El’chaninov & Aleksandrov, 2016).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-2-3-4-11-5-7-12(8-6-11)15(19)20-16-13(17)9-10-14(16)18/h5-8H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUGXZQCCYEXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-yl 4-butylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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